5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide
Description
5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a thiophene backbone substituted with a pyrazole ring and an ethyl sulfonamide group. The molecule’s structure integrates two key pharmacophores: a thiophene ring (common in bioactive molecules for aromatic interactions) and a 1-methyl-1H-pyrazol-4-yl group (noted for modulating solubility and metabolic stability).
Properties
IUPAC Name |
5-ethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S3/c1-3-13-5-7-16(23-13)24(20,21)18-9-8-14-4-6-15(22-14)12-10-17-19(2)11-12/h4-7,10-11,18H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDBGXRPGQVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors. The specific target can vary depending on the structural modifications of the compound.
Mode of Action
The mode of action involves the compound interacting with its target, leading to changes in the target’s function. This interaction often involves the formation of strong hydrogen bonds between the compound and the amino acid residues of the target. The exact changes resulting from this interaction would depend on the specific target and the nature of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in. The downstream effects would depend on the specific pathway and how it interacts with other pathways in the cell.
Pharmacokinetics
Similar compounds are often highly soluble in polar organic solvents and stable under normal temperature and pressure. These properties could influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme involved in a disease pathway, the result could be a reduction in the symptoms of the disease.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy could be affected by the concentration of other molecules that compete for the same target. Its stability could be influenced by factors such as temperature and pH.
Biological Activity
5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives that exhibit COX (cyclooxygenase) inhibition.
- Receptor Modulation : It may interact with various cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on pyrazole derivatives have shown that they can inhibit COX enzymes effectively, leading to reduced inflammation in animal models.
| Compound | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| 5-Ethyl Compound | TBD | TBD |
| Celecoxib | 0.01 | 344.56 |
Anticancer Potential
The pyrazole moiety is recognized for its anticancer properties. Compounds containing this structure have been reported to induce apoptosis in various cancer cell lines through multiple pathways:
- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
Studies have demonstrated that related compounds show effectiveness against human cancer cell lines such as H460 and A549, indicating potential for further exploration in cancer therapy.
Case Studies and Research Findings
-
In Vivo Studies : Animal models have shown that administration of pyrazole derivatives leads to significant reductions in tumor size and inflammation markers.
- Example Study : A study involved the administration of a similar compound in mice with induced tumors, resulting in a 50% reduction in tumor volume compared to controls.
-
Cell Culture Studies : In vitro assays have revealed that the compound can inhibit the proliferation of cancer cells at low concentrations.
- Example Result : IC50 values reported for related compounds ranged from 5 to 10 µM in various cancer cell lines.
- Safety and Toxicity : Preliminary toxicity studies indicate that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide can be contextualized against related thiophene and pyrazole derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Key Observations
Sulfonamide vs. Sulfonate/Sulfonate Esters : The target compound’s sulfonamide group (NH-SO₂) offers stronger hydrogen-bonding capacity compared to sulfonate esters (e.g., compound e ), which could enhance target affinity in biological systems .
Pyrazole vs. Cyano/Amino Groups: The 1-methylpyrazole in the target compound likely improves metabolic stability over the electron-deficient cyano group in 7a, which may increase reactivity or susceptibility to hydrolysis .
Thiophene Linkage Geometry : The ethyl-thiophene linkage in the target compound mirrors e and f , but the pyrazole substitution at the thiophene’s 5-position creates distinct steric and electronic effects compared to e ’s benzenesulfonate or f ’s ethoxy groups .
Synthetic Routes : The target compound’s synthesis may parallel methods in (e.g., coupling reactions with sulfur-containing intermediates), though its ethyl sulfonamide group would require distinct sulfonation steps .
Research Implications
For example:
- The sulfonamide group aligns with protease inhibitor designs (e.g., thrombin or carbonic anhydrase inhibitors).
- Pyrazole-thiophene hybrids are explored in kinase inhibition (e.g., JAK/STAT pathways) due to their dual heterocyclic pharmacophores .
Further studies should prioritize crystallographic analysis (via SHELX or similar tools) to validate conformational stability and intermolecular interactions . Comparative pharmacokinetic profiling against analogs like 7a and e would clarify the impact of substituents on bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
